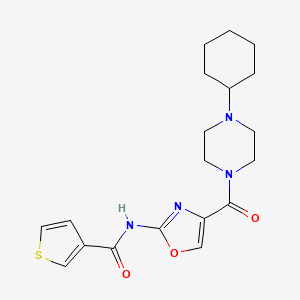
1-(4-chlorobenzyl)-N-methyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-N-methyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide, also known as CBOP, is a novel synthetic compound with potential applications in both scientific research and laboratory experiments. It is a member of the pyridinecarboxamide family, which is a class of compounds that have been studied for their potential therapeutic effects. The compound has a unique chemical structure, which makes it an attractive candidate for further study.
Applications De Recherche Scientifique
Hydrogen Bonding in Anticonvulsant Enaminones The compound is analyzed for its hydrogen bonding characteristics in anticonvulsant enaminones. The study discusses the molecular structure, including hydrogen bonds that form infinite chains of molecules, contributing to its potential as an anticonvulsant agent (Kubicki, Bassyouni & Codding, 2000).
Synthesis and Structural Elucidation This research involves the synthesis and structural analysis of related compounds, exploring their potential in various pharmaceutical applications. The study provides insights into the structural properties that could be relevant for developing similar compounds (Joshi, Chauhan, Bhatt & Dave, 2022).
Preparation of Novel Heterocyclic Compounds The compound's derivatives are used in the preparation of novel heterocyclic compounds, showing promise in antimicrobial activities. This highlights its utility in the development of new pharmaceutical agents (Shah, Patel & Vyas, 2019).
Diversity-Oriented Synthesis A study on the diversity-oriented synthesis involving derivatives of the compound demonstrates its versatility in producing a variety of pharmacologically relevant compounds (Baškovč et al., 2012).
Anticonvulsant Drug Study Investigation into the compound as an anticonvulsant drug, examining its solid-state rotational disorder and molecular interactions, provides valuable insights into its pharmacological potential (Palmer, Puddle & Lisgarten, 1993).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-22(18-5-3-2-4-6-18)20(25)16-9-12-19(24)23(14-16)13-15-7-10-17(21)11-8-15/h2-12,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNMKEBJGWSETF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2356354.png)

![N-(benzo[d]thiazol-5-yl)ethanethioamide](/img/structure/B2356357.png)
![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2356359.png)
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)
![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2356363.png)

![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2356366.png)


![{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid](/img/no-structure.png)